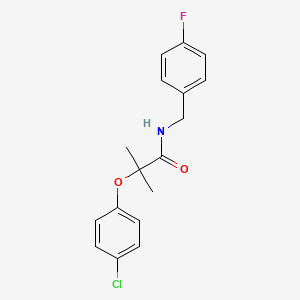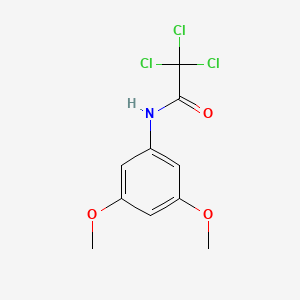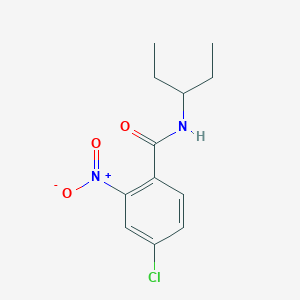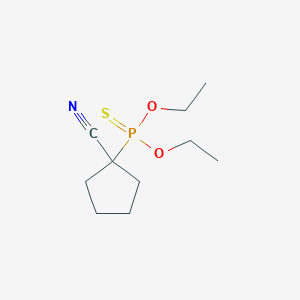![molecular formula C21H21NO3 B5720982 N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5720982.png)
N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have potential therapeutic applications in the treatment of various types of cancers, including breast, ovarian, and pancreatic cancer.
Mécanisme D'action
N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide is a selective inhibitor of RNA polymerase I transcription. It binds to the DNA template and prevents the recruitment of transcription initiation factors, leading to the inhibition of rRNA synthesis. This results in the disruption of ribosome biogenesis and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway, leading to the activation of p53 and the induction of apoptosis in cancer cells. This compound has also been found to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide is its selective inhibition of RNA polymerase I transcription, which makes it a promising therapeutic agent for cancer treatment. However, this compound has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been found to have some off-target effects, which can limit its specificity.
Orientations Futures
There are several future directions for the research and development of N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of new formulations and delivery methods to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential of this compound in combination with other cancer therapies and to identify biomarkers that can predict response to treatment.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide involves several steps, including the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride, which is then reacted with cyclopentylamine to form N-cyclopentyl-2-furoamide. This compound is then reacted with 1-naphthol to form this compound (this compound).
Applications De Recherche Scientifique
N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to selectively inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA (rRNA) and the growth and survival of cancer cells. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models of breast, ovarian, and pancreatic cancer.
Propriétés
IUPAC Name |
N-cyclopentyl-5-(naphthalen-1-yloxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c23-21(22-16-8-2-3-9-16)20-13-12-17(25-20)14-24-19-11-5-7-15-6-1-4-10-18(15)19/h1,4-7,10-13,16H,2-3,8-9,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWMPBOYLDLQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(O2)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5720914.png)
![{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5720920.png)

![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)



![N-(4-methylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5720967.png)


![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5720979.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5720993.png)
![N-ethyl-2,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5720997.png)